Peonidin(1-) -

Peonidin(1-)

Catalog Number: EVT-1595261
CAS Number:
Molecular Formula: C16H11O6-
Molecular Weight: 299.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peonidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of peonidin; major species at pH 7.3. It is a conjugate base of a peonidin.
Overview

Peonidin is a type of anthocyanin, a class of compounds known for their vibrant colors and health benefits. Specifically, Peonidin(1-) is a glycosylated form of peonidin, which is commonly found in various fruits and flowers. Anthocyanins like Peonidin are responsible for the red, purple, and blue hues in plants and are widely studied for their potential health-promoting properties.

Source

Peonidin(1-) can be extracted from several natural sources, including berries, cherries, and certain flowers. It is particularly prevalent in the skin of red fruits and vegetables. Studies have indicated that chokeberries (Aronia melanocarpa) are among the most practical sources for mass production of this compound due to their high anthocyanin content .

Classification

Peonidin belongs to the flavonoid family, specifically within the subclass of anthocyanins. It is categorized under the chemical structure of 3-O-glycosides, where a sugar moiety is attached to the aglycone peonidin. The general formula for Peonidin(1-) can be represented as C15H11O5 .

Synthesis Analysis

Methods

The synthesis of Peonidin(1-) typically involves several steps starting from phenolic compounds. The primary method includes:

  1. Extraction: Utilizing organic solvents like methanol or ethanol to extract anthocyanins from plant materials.
  2. Glycosylation: This step involves attaching a sugar molecule to the aglycone form of peonidin. Common sugars used include glucose or galactose.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Peonidin(1-) from other compounds.

Technical Details

The synthesis can also be achieved through enzymatic methods where specific glycosyltransferases catalyze the transfer of sugar moieties to the aglycone . This method allows for more controlled synthesis conditions and can yield higher purity products.

Molecular Structure Analysis

Structure

Peonidin(1-) has a distinct molecular structure characterized by its anthocyanin backbone with hydroxyl groups and a sugar moiety. The structural formula can be represented as:

C15H11O5\text{C}_{15}\text{H}_{11}\text{O}_{5}

The presence of various hydroxyl groups contributes to its solubility and color properties.

Data

  • Molecular Weight: Approximately 287.24 g/mol
  • Melting Point: Not well-defined due to its glycosylated nature, but typically stable under normal conditions.
Chemical Reactions Analysis

Reactions

Peonidin(1-) undergoes various chemical reactions typical of anthocyanins, including:

  1. Acid Hydrolysis: This reaction can break down Peonidin(1-) into its aglycone form (peonidin) and sugar components.
  2. Oxidation: Under certain conditions, it can oxidize to form different colored pigments or degradation products.

Technical Details

The stability of Peonidin(1-) is influenced by pH levels; it tends to be more stable in acidic conditions compared to neutral or alkaline environments . Its reactivity with oxygen can lead to changes in color and degradation over time.

Mechanism of Action

Process

Peonidin(1-) exhibits various biological activities attributed to its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. The mechanism involves:

  • Radical Scavenging: The hydroxyl groups on Peonidin(1-) donate electrons to neutralize free radicals.
  • Cell Signaling Modulation: It may influence pathways related to inflammation and cell survival by modulating signaling molecules.

Data

Research indicates that anthocyanins like Peonidin(1-) can enhance endothelial function and reduce markers of inflammation in vivo .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright red to purple depending on pH.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Sensitive to light and heat; best stored in dark, cool environments.
  • Reactivity: Reacts with acids and bases; stability decreases at higher pH levels.

Relevant analyses show that Peonidin(1-) retains its properties better when protected from environmental stressors .

Applications

Scientific Uses

Peonidin(1-) has garnered attention in various fields:

  • Nutraceuticals: Due to its antioxidant properties, it is explored as a dietary supplement for health benefits.
  • Food Industry: Used as a natural colorant due to its vibrant hue.
  • Pharmaceuticals: Investigated for potential therapeutic effects against diseases related to oxidative stress, such as cardiovascular diseases and certain cancers .
Biosynthesis & Metabolic Pathways of Peonidin Derivatives

Enzymatic Mechanisms in Anthocyanidin Methylation

Role of O-Methyltransferases in Peonidin Formation

Peonidin biosynthesis primarily occurs via the methylation of cyanidin precursors, catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl-l-methionine (SAM) to the 3′-hydroxy position of cyanidin’s B-ring, forming peonidin. OMTs belong to two subfamilies: cation-dependent caffeoyl-CoA O-methyltransferases (CCoAOMTs) and cation-independent caffeic acid O-methyltransferases (COMTs). CCoAOMTs, such as RrCCoAOMT1 in Rosa rugosa, exhibit high specificity for anthocyanin substrates and require Mg²⁺/Mn²⁺ for activity [3] [7]. In peach (Prunus persica), PpAOMT2 specifically methylates cyanidin-3-O-glucoside but not delphinidin derivatives, highlighting enzyme-substrate specificity [2]. Similarly, grapevine (Vitis vinifera) AOMT localizes cytoplasmically and methylates both anthocyanins and flavonols in vitro (Km = 8–12 µM) [3]. The reaction follows a sequential mechanism: SAM binding precedes substrate entry, and methylation enhances pigment stability by reducing phenolic reactivity [3] [6].

Table 1: Key O-Methyltransferases Involved in Peonidin Biosynthesis

EnzymePlant SourceCofactor DependenceSubstrate SpecificityCatalytic Efficiency (Km, µM)
RrCCoAOMT1Rosa rugosaMg²⁺/Mn²⁺Cyanidin-3-glucoside14.2 (cyanidin-3-glucoside)
PpAOMT2Prunus persicaMg²⁺Cyanidin-3-glucoside18.5 (cyanidin-3-glucoside)
VvAOMTVitis viniferaMg²⁺Cyanidin-3-glucoside/Delphinidin8.2 (cyanidin-3-glucoside)

Substrate Specificity in Cyanidin-to-Peonidin Conversion

Substrate specificity in OMTs dictates peonidin yield. Enzymes preferentially methylate 3′-hydroxylated anthocyanins (e.g., cyanidin) over 3′,4′,5′-hydroxylated forms (e.g., delphinidin). Structural analyses reveal that OMT active sites sterically exclude bulkier B-ring substitutions [3] [5]. For instance, Passiflora F3′H hydroxylates the B-ring at the 3′ position, directing flux toward cyanidin (and subsequently peonidin) rather than delphinidin [8]. Glycosylation further influences methylation kinetics: Cyanidin-3-O-glucoside is methylated 3× faster than its aglycone due to enhanced solubility and enzyme docking [3] [6]. Metal ions (Mg²⁺) optimize catalytic geometry by coordinating SAM and the anthocyanin’s 3′-hydroxy group, as demonstrated by reduced activity in cation-depleted mutants [3] [7]. Temperature and pH also modulate activity; grapevine AOMT shows maximal activity at pH 7.5 and 30°C [3].

Table 2: Kinetic Parameters of OMTs for Cyanidin Derivatives

SubstrateEnzyme SourceKm (µM)Vmax (nkat/mg)pH Optimum
Cyanidin-3-O-glucosideVitis vinifera8.20.857.5
Cyanidin aglyconeVitis vinifera25.60.417.2
Delphinidin-3-glucosideVitis vinifera>1000.097.5

Genetic Regulation of Peonidin Production in Plant Systems

Transcriptional Control of Anthocyanin Biosynthesis Genes

Peonidin accumulation is governed by a hierarchical transcriptional network. The MBW complex—comprising MYB, bHLH, and WD40 transcription factors—activates structural genes like F3′H (flavonoid 3′-hydroxylase) and AOMT. In Passiflora, MYB-bHLH dimers bind promoters of F3′H and UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase), synchronizing hydroxylation, methylation, and glycosylation [8] [10]. Rosa rugosa cultivars with high peonidin show upregulated MYB114 expression, which directly activates AOMT transcription [7]. Post-transcriptional regulation also occurs: Padus virginiana accumulates peonidin-3-O-glucoside when UGFT and BZ1 (anthocyanidin 3-O-glucosyltransferase) are highly expressed during leaf reddening [10]. Light and hormones further modulate this network; Arabidopsis PAP1 (MYB) induces AOMT under high light, enhancing peonidin-derived pigmentation [6].

Epigenetic Modifiers Influencing Peonidin Accumulation

Epigenetic mechanisms fine-tune peonidin synthesis through chromatin remodeling and DNA methylation. Hypomethylation of AOMT promoter regions correlates with increased gene expression in pigmented tissues. For example, Vitis vinifera berries exhibit reduced CpG methylation at AOMT loci during véraison, coinciding with peonidin-3-O-glucoside accumulation [9]. Histone modifications also play roles: H3K4me3 demethylation represses anthocyanin genes in non-pigmented tissues, while H3K9/14 acetylation opens chromatin for MYB binding [9] [10]. In Passiflora, ncRNAs targeting MYB suppressors (e.g., MYBL2) de-repress the MBW complex, amplifying AOMT transcription [8] [9]. Environmental stressors like UV light induce epigenetic "memory", priming anthocyanin genes for rapid peonidin synthesis upon recurrent stress [9].

Table 3: Epigenetic Mechanisms Regulating Peonidin Biosynthesis

Epigenetic MechanismTarget Gene/RegionEffect on Peonidin BiosynthesisPlant Model
DNA hypomethylationAOMT promoter2.5-fold ↑ AOMT expressionVitis vinifera
H3K27me3 demethylationF3′H coding region3.1-fold ↑ cyanidin precursor fluxPassiflora edulis
miRNA-mediated silencingMYBL2 (repressor)De-repression of MBW complexPadus virginiana

Properties

Product Name

Peonidin(1-)

IUPAC Name

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-methoxyphenolate

Molecular Formula

C16H11O6-

Molecular Weight

299.25 g/mol

InChI

InChI=1S/C16H12O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-7,18-20H,1H3/p-1

InChI Key

NGQGUOMJCQWUSR-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O)[O-]

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